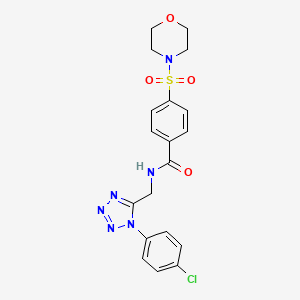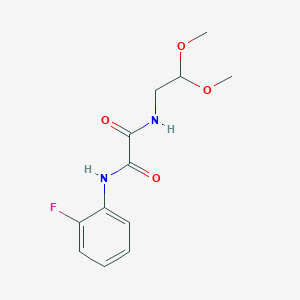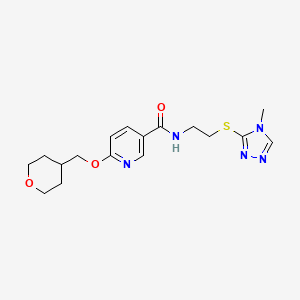![molecular formula C24H26N4O4S2 B2840203 Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-26-4](/img/structure/B2840203.png)
Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a benzoyl group, which is a type of acyl group derived from benzoic acid. The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring and the benzoyl group would likely contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could make the compound more stable and less reactive, while the benzoyl group could increase its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Evaluation
Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate derivatives have been synthesized and evaluated for their antifungal potency. A study by Ergenç et al. (1990) explored the synthesis of 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, indicating a focus on exploring the antifungal properties of such derivatives, although specific derivatives related directly to the chemical compound were found to be inactive in their antifungal evaluation (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).
Potential Antimicrobial Agents
Another study conducted by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research is indicative of the broader interest in developing antimicrobial compounds from derivatives similar to Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, highlighting its potential application in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Larvicidal and Antimicrobial Activities
Research by Kumara et al. (2015) on novel triazinone derivatives, including structures similar to the compound , demonstrated larvicidal and antimicrobial activities. This study further supports the potential application of these compounds in public health, particularly in mosquito control and pathogen resistance management (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).
Gastroprotective Activity
A specific study on the gastroprotective activity of a derivative, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, against ethanol-induced gastric mucosal ulcer in rats revealed its significant protective effects. The study by Halabi et al. (2014) indicates the therapeutic potential of such compounds in the treatment of gastric ulcers, showcasing another dimension of scientific research applications (Halabi, Shakir, Bardi, Al-Wajeeh, Ablat, Hassandarvish, Hajrezaie, Norazit, & Abdulla, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as neuraminidase . The role of these targets can vary, but they often play a crucial role in the progression of diseases.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Similar compounds have been found to affect pathways involving enzymes like neuraminidase . The downstream effects of these pathway alterations can vary widely, potentially leading to changes in cellular function or disease progression.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-5-32-21(31)16-8-12-18(13-9-16)25-19(29)14-33-23-28-27-22(34-23)26-20(30)15-6-10-17(11-7-15)24(2,3)4/h6-13H,5,14H2,1-4H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXICRJNOGLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)

![2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate](/img/structure/B2840124.png)

![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840127.png)
![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide](/img/structure/B2840130.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2840131.png)

![2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine](/img/structure/B2840135.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840143.png)